4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
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Overview
Description
5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE involves several steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with methoxybenzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the formation of the intermediate anion. This intermediate is then reacted with iodine ethanol to yield 2-hydroxy-3-methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol.
Scientific Research Applications
5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde
- 2-Hydroxy-3-methoxybenzaldehyde
- 2-Hydroxynaphthalene-1-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C22H20Br2N8O2 |
---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H20Br2N8O2/c1-12-8-13(2)32(31-12)22-28-20(26-17-6-4-15(23)5-7-17)27-21(29-22)30-25-11-14-9-16(24)10-18(34-3)19(14)33/h4-11,33H,1-3H3,(H2,26,27,28,29,30)/b25-11+ |
InChI Key |
XAVGJKYQAPYWRF-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)OC)O)NC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)OC)O)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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